5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
説明
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a carboxamide linked to a 2-(3,4-dimethoxyphenyl)ethyl chain.
特性
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZRUIAUJBSJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
Nucleophilic Substitution at the Bromobenzyl Group
The 4-bromobenzyl moiety is a key reactive site due to the presence of a bromine atom, which serves as a leaving group. This enables nucleophilic substitution (SN2) under mild conditions:
- Example Reaction : Replacement of bromine with azide groups using sodium azide in polar aprotic solvents like DMF or DMSO .
- Conditions : Typically performed at 70–80°C for 5–12 hours.
Table 1: Substitution Reactions of the Bromobenzyl Group
Functionalization of the 5-Amino Group
The 5-amino group on the triazole ring is nucleophilic and participates in condensation or acylation reactions:
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides .
- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis .
Key Observations :
- Reactions proceed efficiently at room temperature with yields >80% .
- Steric hindrance from the adjacent carboxamide group slows reactivity with bulky electrophiles .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid .
- Basic Hydrolysis : NaOH in ethanol/water yields the corresponding carboxylate salt .
Example :
Yield : 75–80% after 6 hours .
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The 3,4-dimethoxyphenylethyl chain is electron-rich due to methoxy groups, allowing electrophilic substitution:
- Nitration : Nitric acid in sulfuric acid introduces nitro groups at the meta position relative to methoxy .
- Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagent | Position of Substitution | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | Meta to methoxy | 60–65 |
| Sulfonation | H₂SO₄ (fuming), 50°C | Para to methoxy | 55–60 |
Click Chemistry for Triazole Functionalization
The triazole core, synthesized via azide-alkyne cycloaddition (Huisgen reaction), is stable but can undergo further modifications:
- Copper-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the bromobenzyl site .
- Photocatalyzed C–H Activation : Introduces alkyl/aryl groups on the triazole ring under UV light .
Notable Example :
Yield : ~70% .
Oxidation and Reduction Reactions
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related triazole carboxamides:
Key Observations :
- Substituent Effects : The 4-bromobenzyl group in the target compound may enhance halogen bonding compared to chlorophenyl analogues (e.g., ZIPSEY, LELHOB). Methoxy groups in the carboxamide chain likely improve solubility over hydrophobic substituents like butyl or oxazolylmethyl .
- Pharmacological Implications: The amino group at the 5-position (shared with CAI) is critical for hydrogen bonding in biological targets. CAI’s inactivity upon metabolic cleavage to M1 underscores the importance of the intact triazole-carboxamide scaffold .
Crystallographic and Conformational Data
- Target Compound: No direct data provided, but software like SHELX and WinGX () are standard for analyzing similar structures. The 3,4-dimethoxyphenyl group may induce specific packing patterns due to methoxy-group interactions .
- Analogues : Compounds like ZIPSEY and LELHOB exhibit distinct intermolecular interactions (e.g., hydrogen bonding via hydroxyl groups) that influence crystallinity and stability .
Q & A
Basic: What are the recommended synthetic routes for 5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor, followed by functionalization of the triazole core. Key steps include:
- Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-disubstituted triazole synthesis. Optimize reaction time and temperature (e.g., 60°C, 12–24 hrs) to improve yield .
- Bromobenzyl introduction : React the triazole intermediate with 4-bromobenzyl bromide via nucleophilic substitution. Monitor reaction progress using TLC with hexane:ethyl acetate (3:1) .
- Carboxamide coupling : Attach the 3,4-dimethoxyphenethylamine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
Validation : Confirm regiochemistry via H NMR (characteristic triazole proton at δ 7.8–8.2 ppm) and HRMS for molecular ion verification .
Advanced: How can structural modifications of the triazole core influence its inhibitory activity against carbonic anhydrase?
The 4-bromobenzyl and 3,4-dimethoxyphenethyl groups are critical for binding to carbonic anhydrase’s hydrophobic pocket. Methodological approaches to study structure-activity relationships (SAR) include:
- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., Cl, CF) to assess effects on binding affinity. Use isothermal titration calorimetry (ITC) to quantify ΔG changes .
- Steric effects : Introduce bulkier substituents (e.g., tert-butyl) on the benzyl group to evaluate steric hindrance via molecular docking (AutoDock Vina) .
- Pharmacophore modeling : Map hydrogen-bonding interactions between the triazole’s amino group and enzyme active-site residues (e.g., Zn coordination) using Schrödinger Suite .
Data interpretation : Correlate IC values with computed binding energies to identify optimal substituents .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Monitor degradation under accelerated conditions (40°C, 75% RH) .
- Spectroscopy :
- Mass spectrometry : HRMS-ESI for exact mass determination (theoretical [M+H] = 528.08 g/mol) .
Advanced: How can contradictory data on this compound’s neuroprotective vs. cytotoxic effects be resolved?
Contradictions may arise from assay conditions or cell-line variability. Mitigation strategies:
- Dose-response standardization : Test across multiple concentrations (1 nM–100 µM) in primary neurons (e.g., SH-SY5Y) vs. cancer cells (e.g., HeLa) to differentiate therapeutic windows .
- Mechanistic profiling : Perform RNA-seq to identify pathways (e.g., apoptosis vs. Nrf2-mediated antioxidant responses) .
- Orthogonal assays : Compare MTT viability data with caspase-3/7 activity assays to distinguish cytostatic vs. cytotoxic effects .
Case study : In a 2025 study, neuroprotection at 10 µM correlated with reduced ROS, while cytotoxicity at 50 µM aligned with mitochondrial depolarization .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition : Carbonic anhydrase IX (CAIX) inhibition assay using stopped-flow CO hydration. Compare to acetazolamide as a positive control .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on human fibroblasts (e.g., NIH/3T3) to establish selectivity indices .
Advanced: How can computational methods predict off-target interactions of this compound?
- Molecular dynamics (MD) simulations : Simulate binding to homologous enzymes (e.g., CAII vs. CAIX) for 100 ns using GROMACS. Analyze RMSD/RMSF to assess stability .
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a triazole-functionalized probe to identify non-target proteins in cell lysates .
- Machine learning : Train a random forest model on ChEMBL data to predict ADMET properties and off-target liabilities .
Basic: What strategies improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO/PEG-400 in saline for IP administration .
- Salt formation : React the carboxamide with HCl to form a water-soluble hydrochloride salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation .
Advanced: How can metabolic stability be assessed to optimize pharmacokinetics?
- Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify enzyme inhibition risks .
- Metabolite ID : HRMS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
